Piperidine, 1-(2-chlorobenzoyl)-
Overview
Description
Piperidine, 1-(2-chlorobenzoyl)-, is a chemical compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic amine, which is a common structural motif in many natural and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-(2-chlorobenzoyl)-, typically involves the acylation of piperidine with 2-chlorobenzoyl chloride. This reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux conditions
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
On an industrial scale, the production of Piperidine, 1-(2-chlorobenzoyl)-, may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-(2-chlorobenzoyl)-, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The chlorine atom in the 2-chlorobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Piperidine, 1-(2-chlorobenzoyl)-, has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Piperidine, 1-(2-chlorobenzoyl)-, depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, which lacks the 2-chlorobenzoyl group.
Piperidine, 1-(2-fluorobenzoyl)-: A similar compound with a fluorine atom instead of chlorine.
Piperidine, 1-(2-bromobenzoyl)-: A derivative with a bromine atom in place of chlorine.
Uniqueness
Piperidine, 1-(2-chlorobenzoyl)-, is unique due to the presence of the 2-chlorobenzoyl group, which imparts distinct chemical and biological properties
Biological Activity
Piperidine, 1-(2-chlorobenzoyl)- is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes findings from various studies to provide an overview of its biological properties, including antibacterial, antimalarial, and enzyme inhibitory activities.
Chemical Structure
Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the 2-chlorobenzoyl moiety enhances its pharmacological profile by introducing additional functional properties that can interact with biological targets.
1. Antibacterial Activity
Several studies have investigated the antibacterial properties of piperidine derivatives. For instance, compounds bearing piperidine structures have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis.
Compound | Bacterial Strain | Activity Level |
---|---|---|
7l | Salmonella typhi | Strong |
7m | Bacillus subtilis | Moderate |
7n | Escherichia coli | Weak |
The antibacterial efficacy is often linked to the ability of these compounds to inhibit specific enzymes such as urease and acetylcholinesterase (AChE), which are crucial for bacterial survival and metabolism .
2. Antimalarial Activity
Research has also highlighted the antimalarial potential of piperidine derivatives. A study focusing on 1,4-disubstituted piperidine derivatives demonstrated significant activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.
Compound | Strain | IC50 (nM) |
---|---|---|
12d | 3D7 | 13.64 |
13b | W2 | 4.19 |
12a | W2 | 11.6 |
These compounds exhibited comparable efficacy to chloroquine, indicating their potential as alternative treatments for malaria .
3. Enzyme Inhibition
Piperidine derivatives have been evaluated for their enzyme inhibitory activities. Notably, they have shown strong inhibitory effects on AChE and urease:
- Acetylcholinesterase Inhibition : Compounds demonstrated IC50 values indicating potent inhibition.
- Urease Inhibition : All tested derivatives showed significant urease inhibition, which is vital for treating infections caused by urease-producing bacteria.
Case Study: Synthesis and Evaluation of Piperidinothiosemicarbazones
A recent study synthesized piperidinothiosemicarbazone derivatives and evaluated their biological activity against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than standard treatments:
Compound | MIC (µg/mL) | Activity |
---|---|---|
Compound 9 | 0.5 | Very Strong |
Compound 10 | 2 | Strong |
These findings underscore the potential of piperidine-based compounds in developing new antitubercular agents .
Properties
IUPAC Name |
(2-chlorophenyl)-piperidin-1-ylmethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-11-7-3-2-6-10(11)12(15)14-8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFPLHGRASGMSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20176877 | |
Record name | Piperidine, 1-(2-chlorobenzoyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20176877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22342-21-8 | |
Record name | Piperidine, 1-(2-chlorobenzoyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022342218 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC14851 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14851 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Piperidine, 1-(2-chlorobenzoyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20176877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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